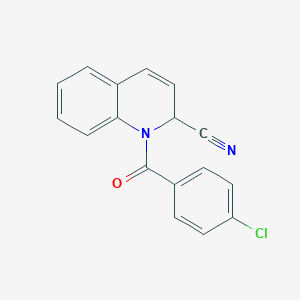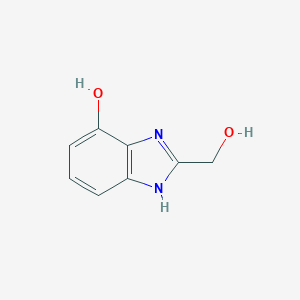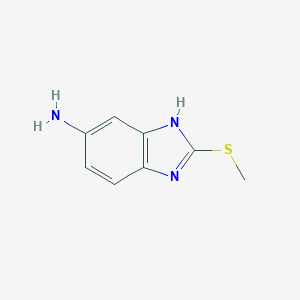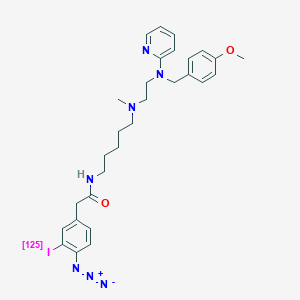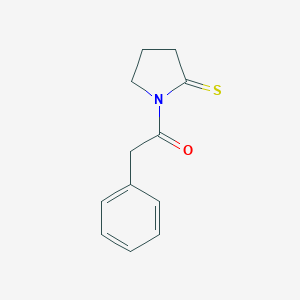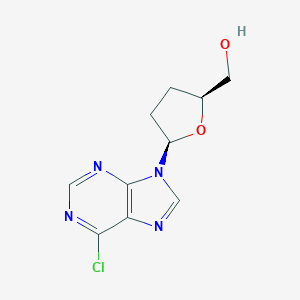
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine, commonly known as cladribine, is a synthetic purine nucleoside analog that has been used in the treatment of various hematological malignancies. It was first synthesized in the 1970s and was approved by the FDA in 1993 for the treatment of hairy cell leukemia. Since then, it has also been used for the treatment of other lymphoid malignancies such as chronic lymphocytic leukemia and multiple sclerosis.
Mécanisme D'action
Cladribine is a prodrug that is converted to its active form, 2-chloroadenine triphosphate, in cells. This active metabolite is incorporated into DNA during replication, leading to DNA damage and subsequent apoptosis. Cladribine also inhibits the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, further contributing to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
Cladribine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in leukemic cells, inhibit DNA synthesis and repair, and suppress the immune system. It has also been shown to have anti-inflammatory effects, making it useful in the treatment of autoimmune diseases such as multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
Cladribine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, making it useful for studying DNA synthesis and repair. However, it also has several limitations. It is highly toxic, making it difficult to work with in vitro and in vivo. It also has a narrow therapeutic window, meaning that it can be difficult to achieve therapeutic concentrations without causing toxicity.
Orientations Futures
There are several future directions for research on cladribine. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Clinical trials have shown promising results in this area, and further research is needed to fully understand the mechanism of action and potential side effects of this treatment. Another area of interest is the development of new analogs of cladribine that may have improved efficacy and reduced toxicity. Finally, there is interest in studying the use of cladribine in combination with other chemotherapeutic agents to improve treatment outcomes in hematological malignancies.
Méthodes De Synthèse
Cladribine is synthesized by the reaction of 2-chloroadenine with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with trimethylsilyl trifluoromethanesulfonate and triethylamine to form the final product.
Applications De Recherche Scientifique
Cladribine has been extensively studied for its potential use in the treatment of various hematological malignancies. It has been shown to induce apoptosis in leukemic cells by inhibiting DNA synthesis and repair. It also has immunosuppressive properties that make it useful in the treatment of autoimmune diseases such as multiple sclerosis.
Propriétés
Numéro CAS |
120503-34-6 |
|---|---|
Nom du produit |
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine |
Formule moléculaire |
C10H11ClN4O2 |
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
Clé InChI |
HYFBPEGMDSQUBT-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
Autres numéros CAS |
120503-34-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
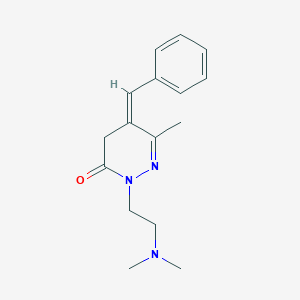
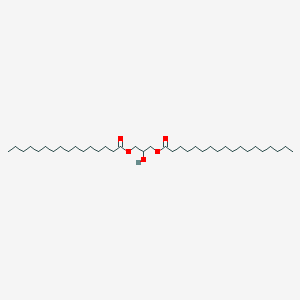
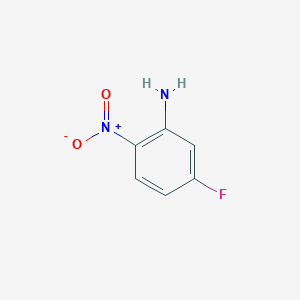
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)

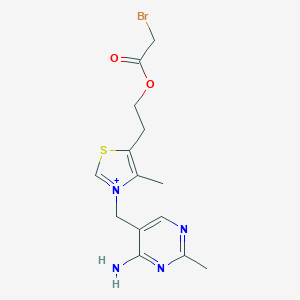
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
